

removing polysaccharide contamination in plant DNA extraction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethytrimethylammonium bromide*

Cat. No.: B031202

[Get Quote](#)

Technical Support Center: Plant DNA Extraction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with polysaccharide contamination during plant DNA extraction.

Troubleshooting Guide

Issue: Low DNA Yield or Complete Extraction Failure

Q1: I'm not getting any or very little DNA pellet after precipitation. What could be the problem?

A1: This can be due to several factors related to polysaccharide interference. High levels of polysaccharides can create a very viscous lysate, making it difficult to separate the aqueous phase containing the DNA.[1][2] This viscosity can also inhibit the precipitation of DNA.

- Recommendation:
 - Optimize Lysis: Ensure thorough grinding of the plant tissue in liquid nitrogen to a fine powder.[1] Use a sufficient volume of pre-warmed (65°C) extraction buffer.
 - Increase Salt Concentration: High concentrations of NaCl (1.0 M to 2.5 M) in the extraction buffer help to keep polysaccharides in solution, preventing them from co-precipitating with the DNA.[3][4]

- Centrifugation: Increase the centrifugation speed and/or duration after the chloroform:isoamyl alcohol step to achieve a clearer separation of the aqueous phase.

Issue: Poor DNA Quality and Purity

Q2: My DNA pellet is slimy, gelatinous, and difficult to dissolve. What does this indicate?

A2: A viscous or slimy DNA pellet is a classic sign of high polysaccharide contamination.[\[5\]](#) Polysaccharides co-precipitate with DNA, especially when using alcohol, resulting in a pellet that is challenging to resuspend in buffer.[\[5\]](#)

- Recommendation:

- High-Salt Wash: After precipitating the DNA, wash the pellet with a high-salt buffer (e.g., TE buffer with 0.5 M NaCl) before the final ethanol wash. This can help to dissolve and remove co-precipitated polysaccharides.
- Post-Extraction Cleanup: If you already have a contaminated sample, you can perform a high-salt precipitation cleanup. Dissolve the DNA in a buffer containing a high concentration of NaCl (e.g., 1.0 M to 2.5 M) and then re-precipitate the DNA with ethanol. [\[3\]](#)[\[4\]](#) This will leave most of the polysaccharides in the supernatant.

Q3: The A260/A230 ratio of my DNA sample is below 1.8. What does this mean?

A3: A low A260/A230 ratio is a strong indicator of contamination by substances that absorb light at 230 nm, which includes polysaccharides and polyphenols.[\[5\]](#)[\[6\]](#) Pure DNA typically has an A260/A230 ratio between 2.0 and 2.2.[\[5\]](#)

- Recommendation:

- Modified CTAB Protocol: Utilize a modified CTAB (Cetyltrimethylammonium Bromide) protocol that incorporates a high concentration of NaCl in the extraction buffer.[\[7\]](#)
- PVP for Polyphenols: For plants rich in polyphenols, which also absorb at 230 nm, add Polyvinylpyrrolidone (PVP) to the extraction buffer.[\[8\]](#)[\[9\]](#) PVP binds to polyphenols, preventing their interference.

Issue: Downstream Application Failures

Q4: My PCR amplification, restriction digest, or sequencing is failing with DNA extracted from a polysaccharide-rich plant. Why is this happening?

A4: Polysaccharide contamination is a known inhibitor of many enzymatic reactions.[\[1\]](#)

Polysaccharides can bind to DNA, blocking the active sites of enzymes like Taq polymerase and restriction endonucleases, leading to failed downstream applications.[\[1\]](#)

- Recommendation:

- Re-purification: Clean up the contaminated DNA sample using a high-salt precipitation method as described in A2.
- Optimize Protocol for Future Extractions: For subsequent extractions from the same plant species, implement a protocol specifically designed for high-polysaccharide plants from the outset. This often involves modifications to the standard CTAB method.

Frequently Asked Questions (FAQs)

Q5: How does the CTAB method help in removing polysaccharides?

A5: The CTAB method utilizes the cationic detergent Cetyltrimethylammonium Bromide. In a solution with a high salt concentration (e.g., ≥ 1.4 M NaCl), CTAB forms complexes with proteins and most polysaccharides, keeping them soluble in the aqueous phase.[\[10\]](#) This allows for the selective precipitation of DNA with isopropanol or ethanol, leaving the polysaccharide contaminants behind in the supernatant.[\[10\]](#)

Q6: What is the optimal NaCl concentration for removing polysaccharides?

A6: The optimal NaCl concentration can vary depending on the plant species and the specific polysaccharide content. However, a concentration range of 1.0 M to 2.5 M in the extraction buffer or for high-salt precipitation is generally effective.[\[3\]](#)[\[4\]](#) Some protocols have successfully used concentrations as high as 5 M.[\[11\]](#)

Q7: Are there alternatives to modifying the CTAB protocol?

A7: Yes, several commercial kits are available that are specifically designed for DNA extraction from plants with high levels of polysaccharides and other inhibitors. These kits often utilize silica-based spin columns or magnetic beads for DNA purification, which can be very effective at removing contaminants.

Q8: Can I use enzymes to remove polysaccharide contamination?

A8: While less common in standard protocols, enzymes like cellulase and pectinase can be used to break down specific polysaccharides in the plant cell wall during the initial stages of extraction. However, the effectiveness of this approach depends on the specific types of polysaccharides present in your plant sample.

Data Presentation

Table 1: Comparison of DNA Yield and Purity from Polysaccharide-Rich Plants using Different Extraction Methods.

Plant Species	Extraction Method	DNA Yield (µg/g of tissue)	A260/A280 Ratio	A260/A230 Ratio	Reference
Jerusalem artichoke	Modified Štorchová et al. (2000)	74.59	1.85	1.75	[12]
Jerusalem artichoke	Modified Doyle and Doyle (1990) with PVP	61.27	1.82	1.95	[12]
Ginkgo biloba	Modified CTAB	675 - 790	~2.00	2.30 - 2.42	
Mangrove Species	Optimized CTAB	8.8 - 9.9 µg/µL	1.78 - 1.84	>2.0	[1]
Moth Bean	Modified CTAB with high salt and PVP	Not specified	Not specified	Not specified	[13]
Maize	Modified Mericon	198.3 - 386.9 ng/µL	1.6 - 1.8	Not specified	[14]
Maize	CTAB	Not specified	1.6 - 2.0	Not specified	[14]

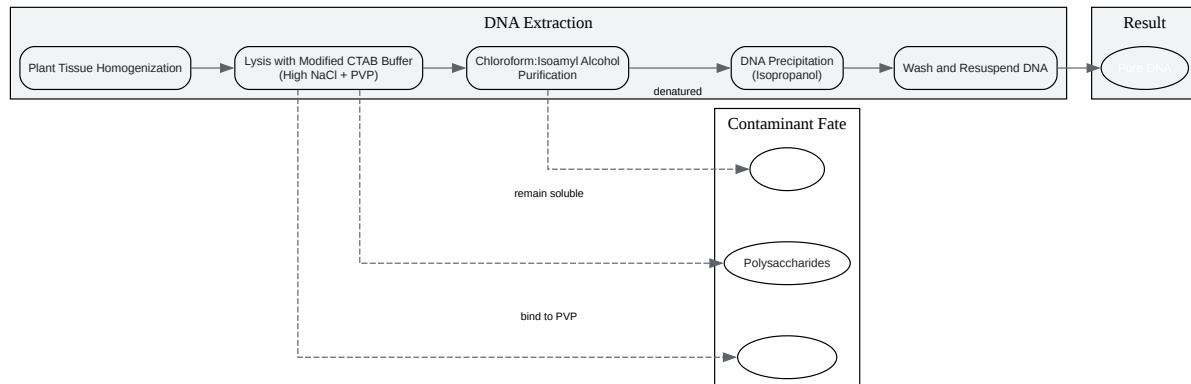
Experimental Protocols

Modified CTAB Protocol for High-Polysaccharide Plants

This protocol is an adaptation of the CTAB method, optimized for the removal of polysaccharides and polyphenols.

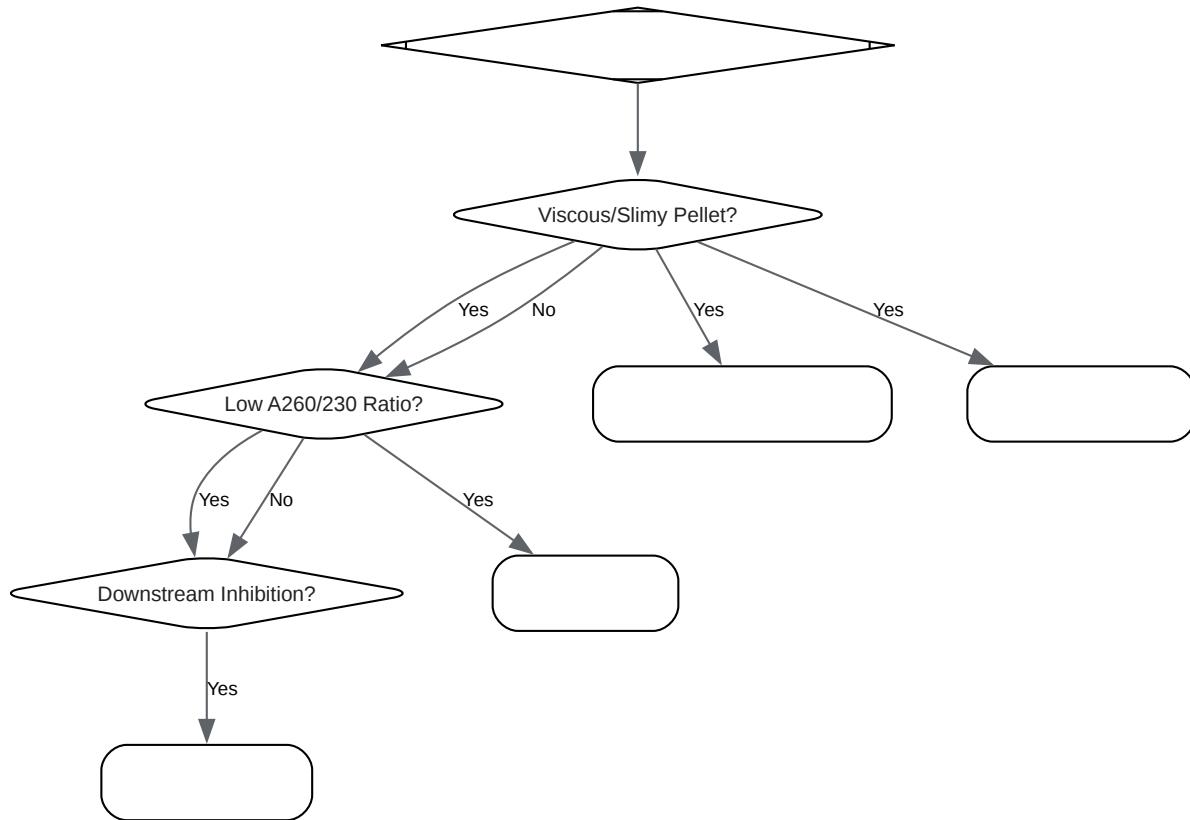
Materials:

- Modified CTAB Extraction Buffer:


- 2% (w/v) CTAB
- 1.4 M NaCl
- 100 mM Tris-HCl (pH 8.0)
- 20 mM EDTA (pH 8.0)
- 2% (w/v) Polyvinylpyrrolidone (PVP-40)
- 0.2% (v/v) β -mercaptoethanol (add just before use)
- Chloroform:Isoamyl alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- RNase A (10 mg/mL)

Procedure:

- Tissue Homogenization: Grind 100-200 mg of fresh plant tissue to a fine powder in a pre-chilled mortar and pestle using liquid nitrogen.
- Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube and add 1 mL of pre-warmed (65°C) modified CTAB extraction buffer. Vortex thoroughly.
- Incubate the mixture at 65°C for 60 minutes with occasional gentle swirling.
- Purification: Add an equal volume of chloroform:isoamyl alcohol (24:1). Mix gently by inversion for 5-10 minutes to form an emulsion.
- Centrifuge at 12,000 x g for 15 minutes at room temperature.
- Carefully transfer the upper aqueous phase to a new tube.


- DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion until a white, stringy DNA precipitate is visible.
- Incubate at -20°C for at least 30 minutes to enhance precipitation.
- Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
- Washing: Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.
- Centrifuge at 12,000 x g for 5 minutes at 4°C.
- Drying and Resuspension: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
- Resuspend the DNA pellet in 50-100 µL of TE buffer.
- RNase Treatment: Add 1 µL of RNase A and incubate at 37°C for 30 minutes to remove RNA.
- Store the purified DNA at -20°C.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for removing polysaccharide contamination during plant DNA extraction.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for polysaccharide contamination issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]
- 3. A quick and inexpensive method for removing polysaccharides from plant genomic DNA. | Semantic Scholar [semanticscholar.org]
- 4. A quick and inexpensive method for removing polysaccharides from plant genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Inclusion of polyvinylpyrrolidone in the polymerase chain reaction reverses the inhibitory effects of polyphenolic contamination of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. geneticsmr.org [geneticsmr.org]
- 13. DNA Extraction from Moth bean mutants containing high polyphenols and polysaccharides | International Journal of Life Sciences [ijlsci.in]
- 14. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [removing polysaccharide contamination in plant DNA extraction]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031202#removing-polysaccharide-contamination-in-plant-dna-extraction\]](https://www.benchchem.com/product/b031202#removing-polysaccharide-contamination-in-plant-dna-extraction)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com